1-(5-Bromo-3-methoxy-2-nitro-phenyl)-azetidine
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Overview
Description
1-(5-Bromo-3-methoxy-2-nitro-phenyl)-azetidine is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-methoxy-2-nitro-phenyl)-azetidine typically involves multi-step organic reactions. One common approach is the bromination of 3-methoxy-2-nitrobenzene, followed by the introduction of the azetidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-methoxy-2-nitro-phenyl)-azetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
1-(5-Bromo-3-methoxy-2-nitro-phenyl)-azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methoxy-2-nitro-phenyl)-azetidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-(5-Chloro-3-methoxy-2-nitro-phenyl)-azetidine
- 1-(5-Fluoro-3-methoxy-2-nitro-phenyl)-azetidine
- 1-(5-Iodo-3-methoxy-2-nitro-phenyl)-azetidine
Comparison: 1-(5-Bromo-3-methoxy-2-nitro-phenyl)-azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct in terms of its chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-3-methoxy-2-nitrophenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-16-9-6-7(11)5-8(10(9)13(14)15)12-3-2-4-12/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEZMDSBQWJLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])N2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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